molecular formula C17H18O2 B173183 3,5-Dihydroxy-4-isopropylstilbene CAS No. 115781-08-3

3,5-Dihydroxy-4-isopropylstilbene

Cat. No.: B173183
CAS No.: 115781-08-3
M. Wt: 254.32 g/mol
InChI Key: ZISJNXNHJRQYJO-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-4-isopropylstilbene is a complex organic compound with a unique structure that includes a benzene ring substituted with hydroxyl groups, an isopropyl group, and a styrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxy-4-isopropylstilbene can be achieved through several synthetic routes. One common method involves the alkylation of 1,3-benzenediol with isopropyl bromide in the presence of a base such as potassium carbonate. This reaction typically occurs under reflux conditions in an organic solvent like acetone. The resulting intermediate is then subjected to a Heck reaction with styrene in the presence of a palladium catalyst to introduce the phenylethenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Oxidation Reactions

DHIS undergoes oxidation primarily at its hydroxyl groups. Key oxidative transformations include:

  • Quinone Formation : Treatment with strong oxidizers like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions oxidizes the phenolic hydroxyl groups to yield quinones . This reaction is critical for modifying DHIS's redox properties in pharmacological applications.

Example Reaction:

DHIS+KMnO4Quinone derivative+MnO2+H2O\text{DHIS}+\text{KMnO}_4\rightarrow \text{Quinone derivative}+\text{MnO}_2+\text{H}_2\text{O}

Reduction Reactions

The compound’s double bond is susceptible to reduction:

  • Dihydro Derivatives : Catalytic hydrogenation using palladium on carbon (Pd/C) under H₂ gas reduces the central ethenyl group, producing dihydro-DHIS . This reaction is pivotal for stabilizing the molecule in formulations requiring prolonged shelf life.

Example Reaction:

DHIS+H2Pd CDihydro DHIS\text{DHIS}+\text{H}_2\xrightarrow{\text{Pd C}}\text{Dihydro DHIS}

Substitution Reactions

DHIS participates in electrophilic aromatic substitution (EAS) at the benzene ring:

  • Halogenation : Bromine (Br₂) or chlorine (Cl₂) in the presence of Lewis acids (e.g., FeCl₃) selectively substitutes hydrogen atoms at ortho/para positions relative to hydroxyl groups .

Example Reaction:

DHIS+Br2FeCl33 5 Dihydroxy 4 isopropyl 2 bromostilbene\text{DHIS}+\text{Br}_2\xrightarrow{\text{FeCl}_3}\text{3 5 Dihydroxy 4 isopropyl 2 bromostilbene}

Demethylation Reactions

Synthetic routes often involve demethylation of methoxy-protected intermediates:

  • Microwave-Assisted Demethylation : Using AlCl₃ and N,N-dimethylaniline under microwave irradiation (600 W, 150°C, 5 min) achieves 93.33% yield, significantly outperforming conventional heating (62.38% yield at 180°C for 3 hr) .

  • Pyridine Hydrochloride Method : Alternative demethylation with pyridine hydrochloride avoids toxic byproducts, enhancing environmental safety .

Comparative Data Table :

MethodReagentsConditionsYield
Microwave IrradiationAlCl₃, N,N-dimethylaniline150°C, 5 min93.33%
Conventional HeatingAlCl₃, N,N-dimethylaniline180°C, 3 hr62.38%
Pyridine HydrochloridePyridine·HCl180°C, 1 hr85.50%

Stability and Side Reactions

  • Polymerization : Prolonged exposure to heat or light induces polymerization, forming dimers or trimers .

  • pH Sensitivity : Degrades rapidly under alkaline conditions (pH > 9), necessitating acidic storage .

Scientific Research Applications

Dermatological Uses

DHIS has emerged as a promising agent in the treatment of various skin conditions due to its anti-inflammatory and antibacterial properties. Clinical trials have demonstrated its effectiveness in treating inflammatory skin diseases such as:

  • Psoriasis : A study showed that DHIS cream significantly improved symptoms in patients with psoriasis, demonstrating a favorable safety profile compared to traditional treatments .
  • Atopic Dermatitis : The compound has been utilized in formulations aimed at reducing inflammation and irritation associated with atopic dermatitis .
  • Acne and Rosacea : Clinical cases reported substantial improvement in patients with acne and rosacea after treatment with DHIS, indicating its potential as a topical therapeutic agent .

Miticidal Activity

Research has indicated that DHIS possesses miticidal properties effective against Demodex mites, which are implicated in skin conditions like rosacea. Topical application of DHIS has been shown to reduce mite populations significantly, leading to improvements in associated symptoms .

Nanoemulsion Development

Recent advancements have led to the formulation of DHIS as a nanoemulsion, which significantly improves its stability and bioavailability. The nanoemulsion preparation utilizes low-energy emulsification techniques, resulting in a product that enhances transdermal release from 8.02 μg/cm² to 273.15 μg/cm² . This formulation can potentially revolutionize how DHIS is administered for dermatological applications.

Combination Therapies

DHIS is also being explored in combination therapies with other agents to enhance therapeutic outcomes. For instance, combining DHIS with established treatments may improve efficacy while minimizing side effects associated with higher doses of conventional drugs .

Case Studies

Several case studies exemplify the clinical utility of DHIS:

  • Case Study 1 : A 76-year-old male patient with chronic rosacea showed marked improvement after four weeks of treatment with a 0.75% DHIS cream, leading to a significant reduction in Demodex mite density and improvement in erythema and papules .
  • Case Study 2 : A 21-year-old female patient suffering from persistent acne experienced resolution of her symptoms after using the same concentration of DHIS cream over four weeks, highlighting its effectiveness against resistant cases .

Mechanism of Action

The mechanism of action of 3,5-Dihydroxy-4-isopropylstilbene involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.

    Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenediol, 2-(1-methylethyl)-: Lacks the phenylethenyl group.

    1,3-Benzenediol, 5-(2-phenylethenyl)-: Lacks the isopropyl group.

    1,3-Benzenediol, 2-(1-methylethyl)-4-(2-phenylethenyl)-: Different substitution pattern on the benzene ring.

Uniqueness

3,5-Dihydroxy-4-isopropylstilbene is unique due to the presence of both the isopropyl and phenylethenyl groups, which confer distinct chemical and biological properties

Biological Activity

3,5-Dihydroxy-4-isopropylstilbene (DHPS) is a compound known for its diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of DHPS, supported by case studies and data tables.

This compound is a synthetic stilbene derivative. The compound can be prepared through various chemical synthesis methods, which allow for the production of nanoemulsions that enhance its stability and bioavailability. A recent study demonstrated that a nanoemulsion formulation significantly improved the transdermal release of DHPS, increasing the release rate from 8.02 µg·cm2^{-2} to 273.15 µg·cm2^{-2} .

Antibacterial and Antifungal Properties

DHPS exhibits notable antibacterial and antifungal activities. It has been identified as an effective agent against various pathogens, including Demodex mites, which are implicated in skin conditions such as rosacea. In clinical cases, treatment with DHPS resulted in a marked reduction in mite density and improvement in rosacea symptoms after four weeks of topical application . Furthermore, DHPS has shown strong fungicidal activity against several fungi, making it a promising candidate for treating fungal infections .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in studies focusing on skin diseases. DHPS has been used in clinical trials for inflammatory skin conditions like psoriasis and atopic dermatitis. It has demonstrated efficacy with minimal side effects compared to traditional treatments .

Antioxidant and Anticancer Activities

Research indicates that DHPS possesses significant antioxidant properties, contributing to its anticancer potential. It has been reported to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and modulation of cell signaling pathways .

Case Studies

  • Treatment of Rosacea : A 76-year-old male patient with chronic rosacea was treated with a 0.75% DHPS cream twice daily for four weeks. The treatment led to a significant decrease in Demodex mite density and substantial improvement in clinical symptoms .
  • Psoriasis Management : In another clinical trial involving patients with psoriasis, DHPS showed superior efficacy compared to conventional therapies. Patients treated with DHPS exhibited higher rates of achieving PASI 75 (a measure of psoriasis severity) than those receiving standard treatments .

Data Tables

Biological Activity Effectiveness Study Reference
AntibacterialEffective against Demodex mites
AntifungalStrong activity against multiple fungi
Anti-inflammatoryEfficacy in psoriasis and dermatitis
AntioxidantSignificant free radical scavenging
AnticancerInhibits cancer cell proliferation

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing DHPS, and how do reaction conditions influence yield?

DHPS synthesis typically involves demethylation of its precursor, (E)-3,5-dimethoxy-4-isopropylstilbene. Traditional methods using AlCl₃ and N,N-dimethylaniline at 110°C for 5 hours achieve ~60% yield. However, microwave irradiation (600 W, 70°C, 20 minutes) increases yield to 95.49% by accelerating reaction kinetics and reducing side reactions . Pyridine hydrochloride as a demethylation agent requires higher temperatures (180°C) but yields 62.38% under microwave conditions, highlighting the critical role of reagent selection and energy input .

Q. How can researchers address DHPS’s poor aqueous solubility in formulation design?

DHPS’s solubility in water is negligible (~0.001 mg/mL), necessitating lipid-based delivery systems. A nanoemulsion formulation using isopropyl myristate (IPM) as the oil phase, EL-40 (polyoxyethylenated castor oil) as the surfactant, and ethanol as the co-surfactant improves solubility by ~60,000-fold. Pseudo-ternary phase diagrams (via aqueous titration) identify optimal ratios: surfactant-to-co-surfactant (Km = 3:1) and oil-to-Smix (surfactant/co-surfactant blend) ratio of 3:7 .

Q. What analytical techniques validate DHPS nanoemulsion stability and composition?

  • Transmission Electron Microscopy (TEM): Confirms spherical droplet morphology (30–300 nm) and uniform distribution .
  • Laser Scattering Analyzer: Measures droplet size (e.g., Nano-S90; Malvern Instruments) with polydispersity index <0.3 .
  • FT-Raman Spectroscopy: Verifies chemical integrity of DHPS post-formulation . Stability tests include accelerated storage (4°C, 25°C, 40°C for 90 days) with pH (5.5–6.5), viscosity (<10 mPa·s), and refractive index (~1.45) monitored .

Advanced Research Questions

Q. How do phase inversion methods (PIT vs. PIC) affect nanoemulsion properties, and how can researchers optimize them?

  • Phase Inversion Temperature (PIT): Requires precise temperature control to modulate surfactant hydrophilicity-lipophilicity balance. For DHPS, PIT is less favored due to thermal sensitivity .
  • Phase Inversion Composition (PIC): Utilizes compositional titration (oil/Smix/water) to achieve spontaneous emulsification. DHPS nanoemulsions prepared via PIC exhibit smaller droplet sizes (mean ~50 nm) and higher transdermal flux (273.15 µg·cm⁻² vs. 8.02 µg·cm⁻² for free DHPS) . Optimization involves polarizing light microscopy (PLM) to identify isotropic regions in pseudo-ternary phase diagrams .

Q. What mechanisms underlie DHPS’s pharmacological efficacy, and how can researchers resolve contradictions in activity data?

DHPS acts as a potent aryl hydrocarbon receptor (AhR) agonist (EC₅₀ = 13 nM), modulating immune responses in psoriasis and atopic dermatitis . However, redox instability and photodegradation may lead to variable activity. For example, tapinarof (DHPS derivative) shows 93.33% biofilm inhibition in S. aureus at sublethal concentrations but exhibits photo-toxicity under UV exposure . Researchers must standardize light-protected storage (2–8°C) and use HPLC (Hypersil BDS C18 column; acetonitrile/water mobile phase) to quantify degradation products .

Q. How can experimental design account for DHPS’s instability during transdermal release studies?

Franz diffusion cell studies require:

  • Receiving Medium: 0.9% NaCl at 37°C, sampled at 0.5–12 hours .
  • Skin Preparation: Full-thickness porcine/human epidermis, stratum corneum facing the donor chamber .
  • HPLC Quantification: Mobile phase: acetonitrile/water (60:40), flow rate 1.0 mL/min, detection at 318 nm . Data contradictions (e.g., fluctuating release rates) may arise from batch-dependent skin permeability or DHPS crystallization. Including stabilizers (e.g., antioxidants like BHT) in the formulation mitigates oxidative degradation .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers analyze discrepancies in DHPS’s antimicrobial vs. anti-inflammatory activity?

DHPS’s dual activity stems from its stilbene core:

  • Antimicrobial: Disrupts S. aureus biofilms (IC₅₀ = 25 µM) via membrane permeabilization .
  • Anti-inflammatory: Suppresses TNF-α and IL-6 in murine models (1% topical formulation reduces psoriatic plaques by 80% at 8 weeks) . Contradictions arise when high concentrations (>50 µM) induce cytotoxicity, masking anti-inflammatory effects. Dose-response curves and time-lapsed assays (e.g., 0–72 hours) clarify context-dependent activity .

Q. What strategies improve DHPS’s bioavailability in preclinical models?

  • Nanoemulsion Optimization: Smaller droplet size (<100 nm) enhances dermal penetration .
  • Amino Acid-PEGylation: Conjugation with lysine-PEG increases aqueous solubility 10-fold while maintaining AhR agonism .
  • Stability Additives: Co-surfactants like 1,2-propanediol reduce DHPS aggregation but require biocompatibility testing .

Properties

IUPAC Name

5-(2-phenylethenyl)-2-propan-2-ylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-12(2)17-15(18)10-14(11-16(17)19)9-8-13-6-4-3-5-7-13/h3-12,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISJNXNHJRQYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the crude 1-(3,5-dimethoxy-4-i-propylphenyl)-2-phenylethene (18.07 g) in dry CH2Cl2 (100 mL) at −78° C. under N2 was added BBr3 (5.2 mL, 55 mmol) dropwise. After the reaction was stirred at −78° C. for 1 h, the temperature was allowed to rise to room temperature and the reaction mixture was stirred at room temperature for 2 days. Water was added to quench the reaction, followed by 20% NaOH to adjust pH>12. The organic layer was removed and the aqueous layer was washed with hexane (2×100 mL). The aqueous layer was acidified with 6N HCl to pH 1 and extracted with ether (3×200 mL). The organic layer was separated and washed with water (50 mL) and brine (50 mL) and dried over anhydrous Na2SO4. Evaporation of ether gave a red syrup. Recrystallization with chloroform yielded pure stilbene product 20B (6.92 g) as a white crystal. The mother liquid was concentrated and the residue was recrystallized once more to afford an additional 2.5 g of 20B (total 9.42 g, 67.7% over two steps). 1HNMR (CDCl3, ppm): δ 1.38 (d, J=7.3 Hz, 6H), 3.46 (hept., J=7.3 Hz, 1H), 4.80 (s, 2H), 6.50 (s, 2H), 6.92 (d, J=17.2 Hz, 1H), 6.97 (d, J=17.2 Hz, 1H), 7.25 (m, 1H), 7.34 (m, 2H), 7.52 (m, 2H).
Name
1-(3,5-dimethoxy-4-i-propylphenyl)-2-phenylethene
Quantity
18.07 g
Type
reactant
Reaction Step One
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5.2 mL
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reactant
Reaction Step One
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100 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Yield
67.7%

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